molecular formula C11H15NO2S B13184669 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13184669
M. Wt: 225.31 g/mol
InChI Key: IZSNLHMDWINXNA-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a 3-methyl-1,4-oxazepane moiety. The molecule combines the aromatic and electron-rich thiophene system with a seven-membered 1,4-oxazepane ring containing both oxygen and nitrogen heteroatoms. However, specific studies on this compound are sparse in the literature, necessitating inferences from structurally related analogs.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(3-methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-9-7-14-4-2-3-12(9)10-5-11(6-13)15-8-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

IZSNLHMDWINXNA-UHFFFAOYSA-N

Canonical SMILES

CC1COCCCN1C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-1,4-oxazepane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Core Structure Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde
Substituent 3-Methyl-1,4-oxazepane 4-(Diphenylamino)phenyl
Molecular Formula C₁₀H₁₅NO₂S (estimated) C₂₃H₁₇NOS
Molecular Weight ~229.3 g/mol 355.45 g/mol
Key Functional Groups Aldehyde, oxazepane (N,O-heterocycle) Aldehyde, triphenylamine (electron-rich aryl group)
Potential Applications Medicinal chemistry, ligand design COF ligands, fluorescence probes

Electronic and Steric Effects

  • In contrast, the triphenylamine substituent in 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde provides strong electron-donating character, enabling applications in aggregation-induced emission (AIE) and charge-transfer systems .
  • Steric Hindrance : The oxazepane ring’s seven-membered structure likely imposes less steric bulk compared to the triphenylamine group, which features three aromatic rings. This difference may influence binding affinity in medicinal or catalytic contexts.

Pharmacological Potential

  • Drug Design : Oxazepane derivatives are prevalent in bioactive molecules (e.g., kinase inhibitors, serotonin receptor modulators). The methyl-oxazepane group in the target compound may enhance solubility and blood-brain barrier penetration compared to purely aromatic substituents.
  • Enzyme Inhibition : The aldehyde group could act as a reactive warhead in covalent inhibitors, akin to other thiophene-carbaldehyde derivatives targeting cysteine proteases or dehydrogenases.

Biological Activity

4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 1936218-54-0

Synthesis

The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves multi-step reactions that typically include the formation of the oxazepane ring followed by the introduction of the thiophene moiety. The detailed synthetic pathway is crucial for understanding its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on neurological disorders.

Anti-Cancer Activity

Recent studies have indicated that derivatives of thiophene and oxazepane exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various oxazepane derivatives on A549 lung cancer cells. The IC50 values for several compounds were reported, with some derivatives showing promising results comparable to standard chemotherapeutics .
CompoundIC50 (µg/mL)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

Anti-inflammatory Activity

Research has also suggested potential anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation in various conditions.

Neuroprotective Effects

Given the structure of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde, there is a hypothesis regarding its neuroprotective effects. Compounds containing oxazepane rings have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.

The exact mechanism through which 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde exerts its biological effects remains under investigation. However, it is believed that:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Modulation : It might modulate pathways related to inflammation and apoptosis.
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer and inflammatory pathways .

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